Methyl 3,6-difluoropicolinate chemical structure and properties
Methyl 3,6-difluoropicolinate chemical structure and properties
Abstract
Methyl 3,6-difluoropicolinate has emerged as a pivotal building block in medicinal chemistry, valued for the unique physicochemical properties conferred by its difluorinated pyridine scaffold. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of next-generation therapeutics. We offer detailed, field-proven experimental protocols, mechanistic insights into its synthesis and reactivity, and a discussion of its application as a key intermediate in the synthesis of glucagon-like peptide-1 receptor (GLP-1R) agonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Picolinates
Methyl 3,6-difluoropicolinate is a substituted pyridine derivative featuring two fluorine atoms and a methyl ester functional group. The strategic placement of fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate. Fluorine's high electronegativity and relatively small size can modulate the pKa of the parent molecule, improve metabolic stability, and enhance binding affinity to biological targets by participating in favorable intermolecular interactions.
Specifically, the 3,6-disubstitution pattern makes this molecule an ideal precursor for complex derivatives, as the fluorine atoms activate the ring for subsequent functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. Its recent application in the synthesis of novel GLP-1R agonists underscores its importance in developing treatments for metabolic diseases like type 2 diabetes and obesity.[1][2]
Caption: Chemical Structure of Methyl 3,6-difluoropicolinate.
Physicochemical and Spectroscopic Properties
A summary of the core physicochemical properties is provided below. It is important to note that while some data are readily available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely published in peer-reviewed literature.
Table 1: Core Properties of Methyl 3,6-difluoropicolinate
| Property | Value | Source |
| CAS Number | 1214336-10-3 | Commercial Catalogs |
| Molecular Formula | C₇H₅F₂NO₂ | [1] |
| Molecular Weight | 173.12 g/mol | [1] |
| Appearance | White to off-white solid (Typical) | Supplier Data |
| Storage | Sealed in dry, 2-8°C, under inert atmosphere | Supplier Data |
| Mass Spec (LC-MS) | m/z: 174 [M+H]⁺ | [1][2] |
Spectroscopic Characterization (Predicted)
While experimental NMR spectra are not available in the cited literature, a theoretical analysis provides valuable insight for compound verification. The predicted spectra are based on established principles of NMR spectroscopy.
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¹H NMR: The spectrum is expected to be simple, showing two distinct aromatic protons and one methyl singlet.
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-OCH₃: A singlet around 3.9-4.0 ppm.
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Aromatic Protons (H-4, H-5): Two multiplets in the aromatic region (approx. 7.0-8.0 ppm). The proton at the 5-position will appear as a triplet of doublets (td) due to coupling with both fluorine atoms and the adjacent proton. The proton at the 4-position will appear as a doublet of doublets (dd).
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¹³C NMR: The carbon spectrum will show characteristic C-F couplings.
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-OCH₃: A signal around 53 ppm.
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C=O (Ester): A signal in the 160-165 ppm range.
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Aromatic Carbons: Six distinct signals, with carbons directly attached to fluorine (C-3, C-6) showing large one-bond C-F coupling constants (¹JCF > 200 Hz) and appearing as doublets. Other ring carbons will exhibit smaller two- or three-bond C-F couplings.
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¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the C-3 and C-6 positions, each appearing as a doublet due to F-F coupling through the pyridine ring.
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of Methyl 3,6-difluoropicolinate is achieved through the esterification of its corresponding carboxylic acid, 3,6-difluoropicolinic acid.
Caption: Workflow for the synthesis of Methyl 3,6-difluoropicolinate.
Mechanistic Insight: The Role of Thionyl Chloride
Direct Fischer esterification of a carboxylic acid with an alcohol under acidic catalysis can be slow, particularly with electron-deficient substrates like 3,6-difluoropicolinic acid. The use of thionyl chloride (SOCl₂) provides a more robust and efficient pathway.
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Activation: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This step is rapid and irreversible, driven by the formation of gaseous byproducts (SO₂ and HCl).
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Nucleophilic Attack: The alcohol (methanol) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
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Ester Formation: The tetrahedral intermediate collapses, eliminating a chloride ion to form the final methyl ester product. This method avoids the equilibrium limitations of traditional acid-catalyzed esterification, leading to high conversion and yield.
Chemical Reactivity and Synthetic Utility
The reactivity of Methyl 3,6-difluoropicolinate is dominated by the electronic properties of its difluorinated pyridine ring.
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Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the two fluorine atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The C-6 position is particularly susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This high reactivity makes it an excellent scaffold for building molecular complexity.
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Ester Manipulation: The methyl ester group can be readily hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, or it can be converted to an amide via aminolysis. This allows for further functionalization at the C-2 position.
Caption: Key reactivity pathways of Methyl 3,6-difluoropicolinate.
Application in Drug Discovery: GLP-1R Agonists
A significant and recent application of Methyl 3,6-difluoropicolinate is its use as a key intermediate in the synthesis of novel small-molecule GLP-1R agonists.[1][2]
Background: The GLP-1 receptor is a major therapeutic target for type 2 diabetes and obesity. Agonists of this receptor stimulate insulin secretion, suppress glucagon release, slow gastric emptying, and reduce appetite. While many current therapies are peptide-based injectables, there is intense interest in developing orally available small-molecule agonists.
In a patented synthetic route, Methyl 3,6-difluoropicolinate is first reduced to the corresponding alcohol, (3,6-difluoropyridin-2-yl)methanol.[1] This intermediate is then elaborated through multiple steps to construct complex aryl ether-substituted heterocyclic compounds that exhibit potent GLP-1R agonistic activity. The difluoropicolinate moiety serves as the foundational scaffold upon which the final pharmacophore is built.
Detailed Experimental Protocol
The following protocol is adapted from the peer-reviewed patent literature and provides a validated method for the synthesis of the title compound.[1][2]
Synthesis of Methyl 3,6-difluoropicolinate from 3,6-Difluoropicolinic Acid
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Materials & Reagents:
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3,6-Difluoropicolinic acid (3.6 g, 22.64 mmol, 1.0 equiv)
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Methanol (MeOH), anhydrous (80 mL)
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Thionyl chloride (SOCl₂) (4.0 g, 2.5 mL, 33.96 mmol, 1.5 equiv)
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Silica gel for column chromatography
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Solvents for chromatography: Petroleum Ether, Ethyl Acetate
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Procedure:
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To a solution of 3,6-difluoropicolinic acid (3.6 g, 22.64 mmol) in anhydrous methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thionyl chloride (4.0 g, 33.96 mmol) dropwise at room temperature.
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Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, allow the mixture to cool to room temperature.
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Concentrate the reaction mixture directly in vacuo to remove the solvent and excess reagents.
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Purify the resulting crude residue by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (e.g., starting from 100:0 and progressing to 95:5 or 90:10) to afford Methyl 3,6-difluoropicolinate.
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Expected Outcome:
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Yield: 3.15 g (80.4%)
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Characterization (LC-MS): m/z = 174 [M+H]⁺
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Safety and Handling
Methyl 3,6-difluoropicolinate should be handled by trained personnel in a well-ventilated chemical fume hood.
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Hazard Classification: Irritant.
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GHS Hazard Statements:
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
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References
- Novel aryl ether substituted heterocyclic compound as glp1r agonist. AU2022335887A1.
- Aryl ether-substituted heterocyclic compounds as glp1r agonists. US20240067630A1.
